

Minimizing off-target effects of AZD1283 in cellular assays

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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Technical Support Center: AZD1283

Welcome to the technical support center for **AZD1283**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of **AZD1283** in cellular assays. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **AZD1283**?

A1: **AZD1283** is a potent, selective, and reversible antagonist of the P2Y₁₂ receptor.^[1] The P2Y₁₂ receptor is a G-protein-coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and thrombus formation.^{[2][3]} **AZD1283** binds directly to the P2Y₁₂ receptor, blocking ADP-mediated signaling and subsequent downstream cellular responses.^[2]

Q2: What are the known off-target interactions of **AZD1283**?

A2: While generally selective for the P2Y₁₂ receptor over other purinergic receptors, **AZD1283** has been shown to have inhibitory effects on several cytochrome P450 (CYP450) enzymes.^[4] ^[5] Specifically, it inhibits CYP2C9, CYP2C19, and CYP3A4 at micromolar concentrations.^[4] This is a critical consideration in cellular assays, especially in cell types that express these

enzymes (e.g., hepatocytes) or when using media containing components that are metabolized by CYPs.

Q3: In which cell types can I expect to see on-target P2Y12-mediated effects?

A3: The P2Y12 receptor is most famously expressed on platelets. However, its expression has also been identified on other cell types, including microglia, dendritic cells, and smooth muscle cells. On-target effects of **AZD1283** will only be observable in cells that endogenously express the P2Y12 receptor or in engineered cell lines where the receptor has been exogenously expressed.

Q4: Are off-target effects always detrimental to an experiment?

A4: Not necessarily, but they must be identified and understood. Off-target effects can confound data, leading to incorrect conclusions about a compound's efficacy or mechanism of action.[6] For example, if **AZD1283** causes cytotoxicity via an off-target mechanism, it could be misinterpreted as a desired anti-proliferative on-target effect. Characterizing these effects is essential for accurate data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays with **AZD1283**.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

You observe significant cell death or a reduction in proliferation at concentrations where you expect to see specific P2Y12 inhibition, even in cells that do not express the P2Y12 receptor.

Possible Cause	Suggested Action
1. Off-target Kinase Inhibition	Many small molecule inhibitors can have off-target effects on essential cellular kinases. Perform a broad-spectrum kinase panel screen to identify potential off-target interactions.
2. CYP450 Enzyme Inhibition	In cell types like hepatocytes, inhibition of CYP450 enzymes by AZD1283 can disrupt normal metabolism, leading to the buildup of toxic metabolites.[4] Use a cell line with low or no CYP450 expression (e.g., HEK293) as a control. Alternatively, use a luminescence-based assay (e.g., P450-Glo™) to directly measure the inhibitory effect of AZD1283 on specific CYP isoforms in your cell model.
3. Assay Interference	The compound may be interfering with the cytotoxicity assay itself (e.g., reducing MTT reagent, inhibiting luciferase).[7] Run the assay in a cell-free system containing your highest concentration of AZD1283 to check for direct interference. Use an orthogonal assay method (e.g., measure ATP levels with CellTiter-Glo® if you were using an MTT assay) to confirm the results.[7]

Issue 2: Inconsistent or No On-Target Activity in P2Y12-Expressing Cells

You are not observing the expected inhibition of ADP-mediated signaling (e.g., calcium flux, cAMP inhibition) in cells known to express the P2Y12 receptor.

Possible Cause	Suggested Action
1. Sub-optimal ADP Concentration	The concentration of the agonist (ADP) used for stimulation may be too high, overcoming the competitive antagonism of AZD1283.[8] Perform an ADP dose-response curve to determine the EC50 and use a concentration at or below the EC80 for your inhibition assays.
2. Low P2Y12 Receptor Expression	The level of P2Y12 receptor expression in your cell line may be too low to produce a robust signal window. Confirm P2Y12 expression using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression.
3. Poor Compound Solubility	AZD1283 is soluble in DMSO, but may precipitate in aqueous media at higher concentrations. Visually inspect your media after adding the compound. Measure the actual concentration in your media using HPLC if precipitation is suspected.
4. Inactivated Compound	Improper storage can lead to compound degradation. Store AZD1283 stock solutions at -20°C or -80°C.[4] Aliquot to avoid repeated freeze-thaw cycles.

Quantitative Data Summary: AZD1283 Activity Profile

The following table summarizes key quantitative data for **AZD1283**, highlighting the difference between on-target and potential off-target activities.

Target/Enzyme	Assay Type	IC50 Value	Target Type	Reference
P2Y12 Receptor	Radioligand Binding	11 nM	On-Target	[4]
P2Y12 Receptor	GTPyS Binding	25 nM	On-Target	[4]
CYP2C19	Enzyme Inhibition	0.399 μ M	Off-Target	[4]
CYP3A4	Enzyme Inhibition	3.64 - 4.28 μ M	Off-Target	[4]
CYP2C9	Enzyme Inhibition	6.62 μ M	Off-Target	[4]

Experimental Protocols & Visualizations

Protocol 1: Confirming On-Target vs. Off-Target Cytotoxicity

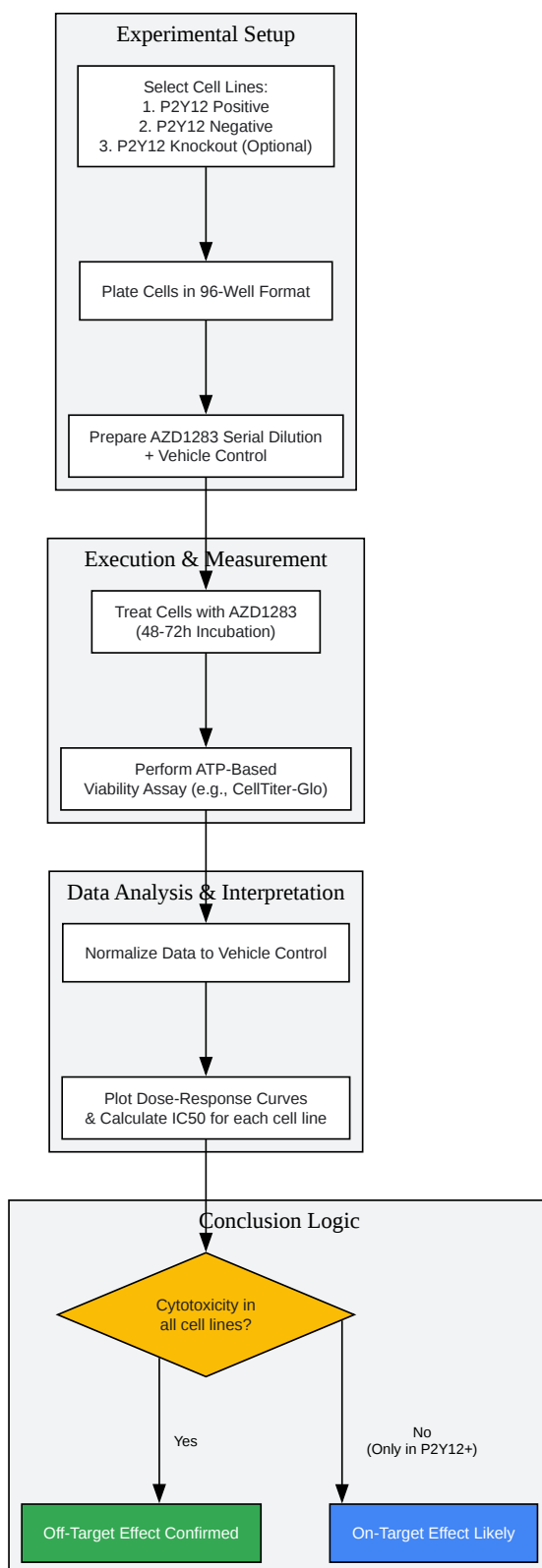
This protocol provides a workflow to determine if observed cytotoxicity is due to the intended P2Y12 inhibition or an off-target effect.

Objective: To differentiate between on-target and off-target mediated cell death.

Methodology:

- Cell Line Selection:
 - P2Y12-Positive Line: A cell line endogenously expressing the P2Y12 receptor (e.g., HEL 92.1.7, DAMI cells).
 - P2Y12-Negative Line: A control cell line that does not express P2Y12 (e.g., HEK293).
 - P2Y12 Knockdown/Knockout Line: (Optional, for rigorous validation) The P2Y12-positive line engineered with siRNA or CRISPR to ablate P2Y12 expression.

- Cell Plating: Seed all cell lines at an appropriate density in 96-well plates and allow them to adhere for 24 hours.
- Compound Treatment:
 - Prepare a 10-point, 3-fold serial dilution of **AZD1283** in appropriate cell culture media (e.g., starting from 30 μ M down to 1.5 nM).
 - Include a "Vehicle Only" control (e.g., 0.1% DMSO).
 - Treat the cells with the compound dilutions and incubate for 48-72 hours.
- Viability Assessment:
 - Use a suitable cytotoxicity assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
 - Measure luminescence according to the manufacturer's protocol.
- Data Analysis:
 - Normalize the data to the vehicle control (100% viability).
 - Plot the dose-response curves for each cell line and calculate the IC50 value for cytotoxicity.
 - Interpretation:
 - If cytotoxicity is observed only in the P2Y12-positive line and not the negative/knockout lines, the effect is likely on-target.
 - If cytotoxicity is observed across all cell lines at similar IC50 values, the effect is confirmed to be off-target.

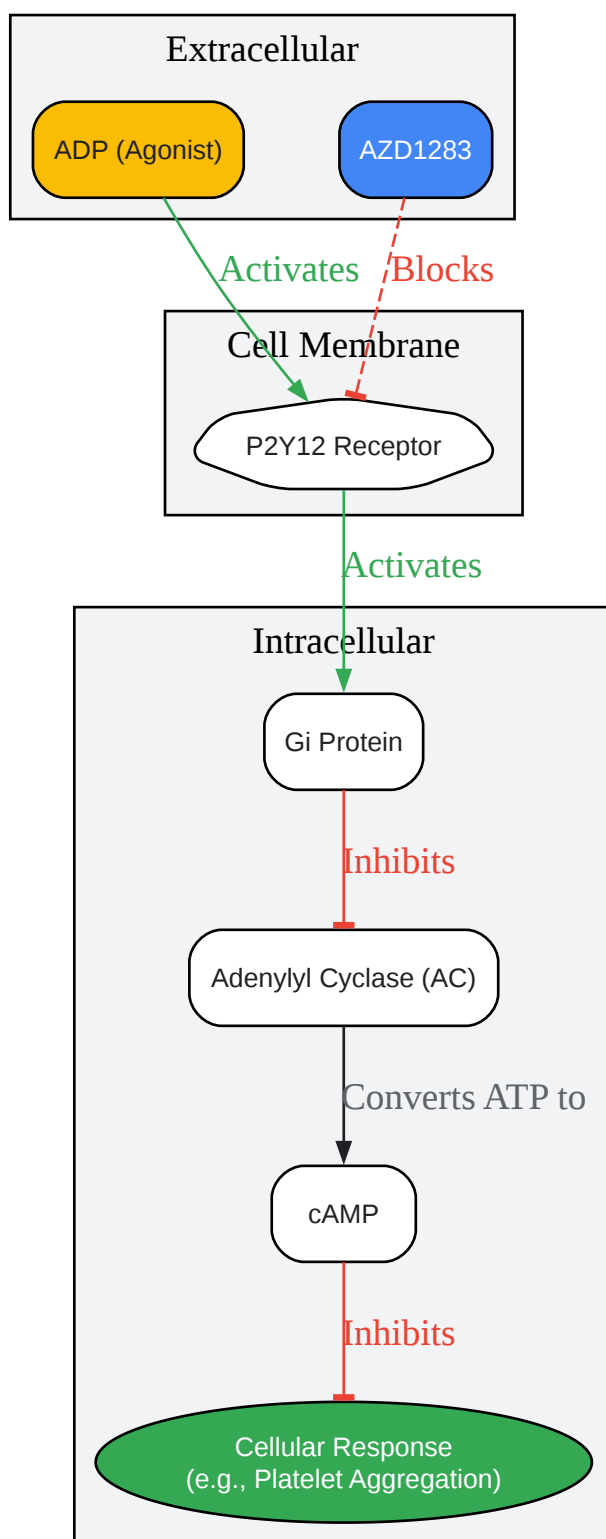


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Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.

Signaling Pathway: P2Y12 Receptor Antagonism

This diagram illustrates the canonical P2Y12 signaling pathway and the inhibitory action of **AZD1283**.



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Caption: P2Y12 signaling pathway and the inhibitory action of **AZD1283**.

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